1-(3,4-dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea
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Overview
Description
1-(3,4-Dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea is an organic compound that features a urea backbone substituted with a 3,4-dimethoxybenzyl group and a 2-(4-phenyl-1H-pyrazol-1-yl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:
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Formation of the 3,4-Dimethoxybenzyl Isocyanate
Reagents: 3,4-Dimethoxybenzylamine, phosgene or triphosgene.
Conditions: The reaction is carried out in an inert atmosphere, typically under dry conditions, using a solvent such as dichloromethane at low temperatures (0-5°C).
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Synthesis of the 2-(4-Phenyl-1H-pyrazol-1-yl)ethylamine
Reagents: 4-Phenyl-1H-pyrazole, ethyl bromide, and a base such as potassium carbonate.
Conditions: The reaction is performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
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Coupling Reaction
Reagents: 3,4-Dimethoxybenzyl isocyanate, 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine.
Conditions: The coupling reaction is typically conducted in a solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, ensuring safety protocols for handling reagents like phosgene, and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid.
Reduction: Formation of 1-(3,4-dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)amine.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxybenzyl)-3-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)urea: Similar structure but with a methyl group instead of a phenyl group on the pyrazole ring.
1-(3,4-Dimethoxybenzyl)-3-(2-(4-ethyl-1H-pyrazol-1-yl)ethyl)urea: Similar structure but with an ethyl group instead of a phenyl group on the pyrazole ring.
Uniqueness
1-(3,4-Dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea is unique due to the presence of both the 3,4-dimethoxybenzyl and the 2-(4-phenyl-1H-pyrazol-1-yl)ethyl groups. This combination may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-27-19-9-8-16(12-20(19)28-2)13-23-21(26)22-10-11-25-15-18(14-24-25)17-6-4-3-5-7-17/h3-9,12,14-15H,10-11,13H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYJLXVOIYVDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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